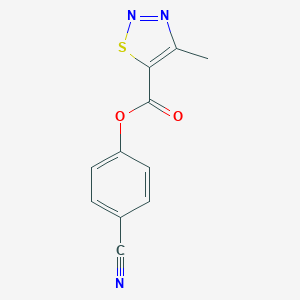
4-Cyanophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyanophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, commonly known as CTMC, is a heterocyclic compound with potential applications in various fields of research. It is a member of the thiadiazole family, which is known for its diverse biological activities. CTMC has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of CTMC is not fully understood. However, it has been proposed that CTMC exerts its anti-inflammatory activity by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. CTMC has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway.
Biochemical And Physiological Effects
CTMC has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. CTMC has also been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, CTMC has been shown to exhibit anti-microbial activity against various bacterial and fungal strains.
Advantages And Limitations For Lab Experiments
CTMC has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial properties. However, CTMC also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of CTMC is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for research on CTMC. One area of research could be to further investigate the mechanism of action of CTMC. This could help to better understand how CTMC exerts its anti-inflammatory, anti-cancer, and anti-microbial effects. Another area of research could be to explore the potential use of CTMC in combination with other drugs for the treatment of various diseases. Finally, more research could be done to optimize the synthesis method for CTMC to improve the yield and purity of the compound.
Conclusion
In conclusion, CTMC is a heterocyclic compound with potential applications in various fields of research. It has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects. CTMC has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial properties. However, the mechanism of action of CTMC is not fully understood, and more research is needed to optimize its synthesis method and explore its potential use in combination with other drugs.
Synthesis Methods
CTMC has been synthesized using various methods, including the reaction of 4-cyanophenyl isothiocyanate with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid in the presence of a base. Another method involves the reaction of 4-cyanophenyl isothiocyanate with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid methyl ester in the presence of a base. The yield of CTMC using these methods has been reported to be around 70-80%.
Scientific Research Applications
CTMC has been extensively studied for its potential applications in various fields of research. In the field of medicinal chemistry, CTMC has been evaluated for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has been reported to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. CTMC has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, CTMC has been reported to exhibit anti-microbial activity against various bacterial and fungal strains.
properties
Product Name |
4-Cyanophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate |
|---|---|
Molecular Formula |
C11H7N3O2S |
Molecular Weight |
245.26 g/mol |
IUPAC Name |
(4-cyanophenyl) 4-methylthiadiazole-5-carboxylate |
InChI |
InChI=1S/C11H7N3O2S/c1-7-10(17-14-13-7)11(15)16-9-4-2-8(6-12)3-5-9/h2-5H,1H3 |
InChI Key |
CMDOJNKTMDCULX-UHFFFAOYSA-N |
SMILES |
CC1=C(SN=N1)C(=O)OC2=CC=C(C=C2)C#N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)OC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



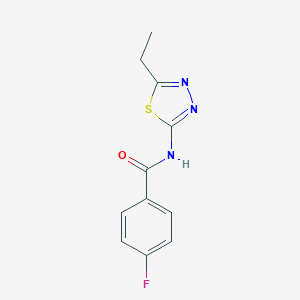
![4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B240883.png)
![N-[2-(Dimethylamino)ethyl]-2,2-diphenylacetamide](/img/structure/B240885.png)
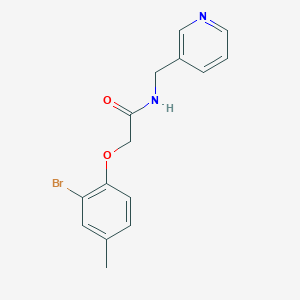
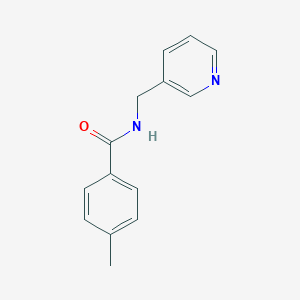
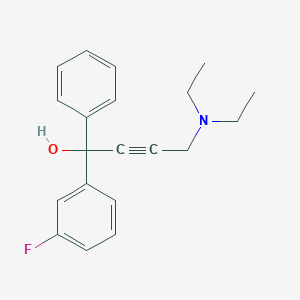
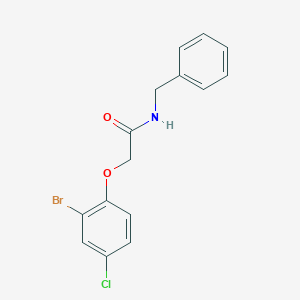
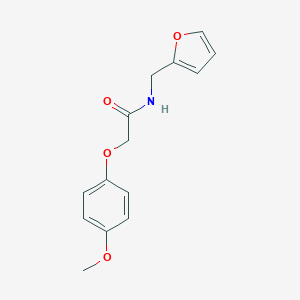
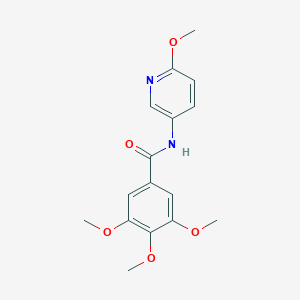
![2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B240895.png)
![Ethyl 4-[(4-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B240897.png)
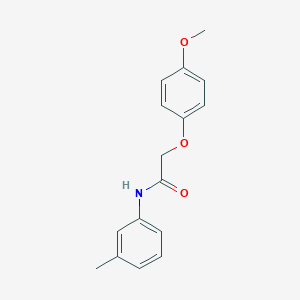
![Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl-](/img/structure/B240908.png)
![7-[(2,6-dihydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)methoxy]-2H-chromen-2-one](/img/structure/B240909.png)